(4-(Benzylamino)pyridin-3-yl)methanol
Description
(4-(Benzylamino)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine core substituted with a benzylamino group at the 4-position and a hydroxymethyl group at the 3-position. The benzylamino group enhances lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[4-(benzylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H14N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2,(H,14,15) |
InChI Key |
RTGKTXXPBLDWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Benzylaminopyridine
- Structure : Lacks the hydroxymethyl group at the 3-position of the pyridine ring.
- Properties: Reduced polarity compared to (4-(Benzylamino)pyridin-3-yl)methanol due to the absence of the alcohol moiety. This decreases aqueous solubility but increases membrane permeability.
- Applications : Widely used as a catalyst in acylation reactions and as a precursor in drug synthesis (e.g., intermediates for kinase inhibitors) .
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
- Structure : Piperidine ring substituted with benzyl and methyl groups; differs in heterocyclic core (piperidine vs. pyridine).
- The stereochemistry (3R,4R) also influences chiral recognition in drug design .
- Synthesis: Involves multi-step processes like quaternization, partial reduction, and reductive amination, paralleling methods that could be adapted for synthesizing this compound .
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane
- Structure : Dioxolane ring with a hydroxymethyl ether side chain; lacks aromaticity but shares the hydroxymethyl functional group.
- Properties : The dioxolane ring enhances stability under acidic conditions, while the bromopentyl group provides a handle for further functionalization. This contrasts with the pyridine-based reactivity of the target compound .
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol
- Structure : Piperidine-pyrimidine hybrid with a hydroxymethyl group.
- Properties: The ethoxy-pyrimidine moiety introduces electron-withdrawing effects, altering electronic properties compared to the benzylamino-pyridine system. This compound’s dual heterocyclic structure may enhance binding specificity in medicinal chemistry applications .
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Notable Applications |
|---|---|---|---|---|
| This compound | Pyridine | 4-Benzylamino, 3-hydroxymethyl | Moderate (polar groups) | Drug intermediates, catalysts |
| 4-Benzylaminopyridine | Pyridine | 4-Benzylamino | Low | Acylation catalysts, synthesis |
| (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Piperidine | 1-Benzyl, 4-methyl, 3-methylamine | Moderate | Chiral pharmaceuticals |
| [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol | Piperidine-Pyrimidine | 3-hydroxymethyl, 6-ethoxy | Low to moderate | Targeted therapeutics |
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